

comparing the efficacy of 4-Chloro-6-methyl-3nitrocoumarin analogs

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Compound of Interest

Compound Name: 4-Chloro-6-methyl-3-nitrocoumarin

Cat. No.: B3043082

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Efficacy of 4-Chloro-3-nitrocoumarin Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a nitro group and a chlorine atom at the 3 and 4 positions, respectively, of the coumarin ring, particularly in conjunction with a methyl group at the 6-position, presents a promising avenue for the development of novel therapeutic agents. This guide provides a comparative overview of the efficacy of 4-chloro-3-nitrocoumarin analogs and related derivatives, drawing from available experimental data to inform future research and drug development efforts.

Data Presentation: Comparative Biological Activity

While a dedicated comparative study on a series of **4-Chloro-6-methyl-3-nitrocoumarin** analogs is not extensively available in the current literature, we can infer structure-activity relationships (SAR) from studies on closely related substituted coumarin derivatives. The following table summarizes the biological activities of various coumarin analogs, providing a basis for comparison.



Compound ID	Structure	Biological Activity	Target/Cell Line	IC50 / MIC (μM)	Reference
1	3-(Coumarin- 3-yl)-acrolein	Anticancer	A549 (Lung Carcinoma)	8.54	[1]
2	6-Bromo-3- (coumarin-3- yl)-acrolein	Anticancer	A549 (Lung Carcinoma)	6.89	[1]
3	6-Hydroxy-3- (coumarin-3- yl)-acrolein	Anticancer	A549 (Lung Carcinoma)	7.23	[1]
4	3-(3'- Nitrophenyl)- 6- nitrocoumarin	Antibacterial	Staphylococc us aureus	>128 μg/mL	[2]
5	6-Methyl-3- (4'- nitrophenyl)c oumarin	Antibacterial	Staphylococc us aureus	64 μg/mL	[2]
6	4-Hydroxy-3- nitrocoumarin derivative (4h)	Anti-invasion	A549 (Lung Carcinoma)	~50% inhibition at 5 μΜ	[3]
7	4-Hydroxy-3- nitrocoumarin derivative (4i)	Anti-invasion	A549 (Lung Carcinoma)	~40% inhibition at 5 µM	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for key experiments cited in the evaluation of coumarin analogs.

Antiproliferative Activity Assay (MTT Assay)



The antiproliferative activity of the synthesized coumarin-acrolein hybrids was determined using the MTT assay against various cancer cell lines (A549, KB, Hela, and MCF-7) and normal human cell lines (HUVEC and LO2).

- Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
- Compound Treatment: The cells were then treated with different concentrations of the test compounds and incubated for an additional 48 hours.
- MTT Addition: After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
- IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[1]

Antibacterial Activity Assay (Microdilution Method)

The antibacterial activity of amino/nitro substituted 3-arylcoumarins was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli.

- Inoculum Preparation: Bacterial strains were grown in Mueller-Hinton broth to a density of 10⁸ CFU/mL and then diluted to 10⁶ CFU/mL.
- Compound Dilution: The test compounds were dissolved in DMSO and serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
- Inoculation: Each well was inoculated with the bacterial suspension.
- Incubation: The plates were incubated at 37°C for 24 hours.



• MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[2]

Cell Invasion Assay

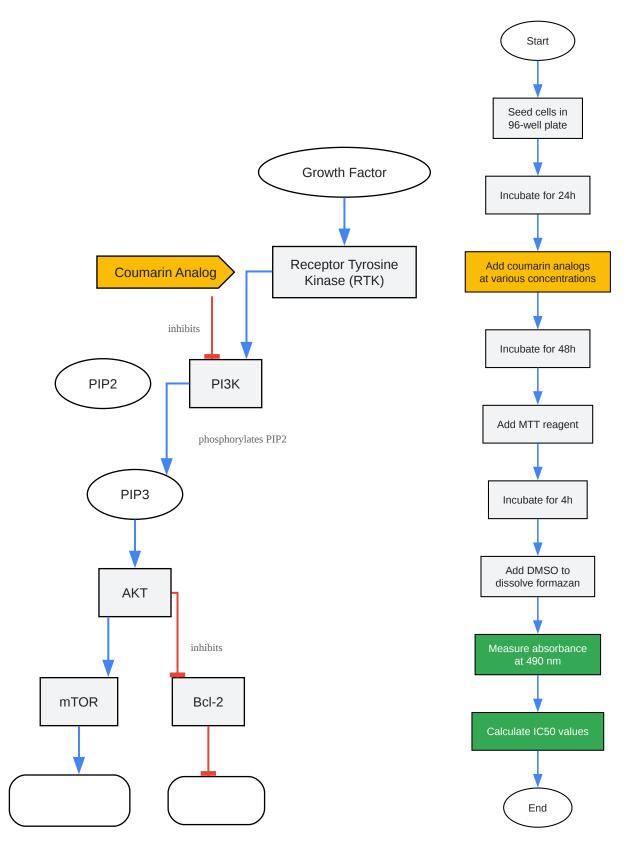
The effect of 4-hydroxy-3-nitrocoumarin derivatives on the invasive potential of A549 lung cancer cells was assessed using a Matrigel invasion assay.

- Chamber Preparation: Transwell inserts with 8-µm pore size were coated with Matrigel.
- Cell Seeding: A549 cells, pre-treated with the test compounds (5 μ M) for 24 hours, were seeded into the upper chamber in a serum-free medium.
- Chemoattractant: The lower chamber was filled with a medium containing 10% fetal bovine serum as a chemoattractant.
- Incubation: The plate was incubated for 24 hours to allow for cell invasion.
- Cell Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. The invaded cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.[3]

Mandatory Visualization Illustrative Signaling Pathway: PI3K/AKT Pathway Inhibition by a Coumarin Derivative

The following diagram illustrates a potential mechanism of action for coumarin derivatives, specifically the inhibition of the PI3K/AKT signaling pathway, which is often dysregulated in cancer.





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